molecular formula C8H17Cl2N3 B2654553 2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride CAS No. 2309448-68-6

2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride

Cat. No. B2654553
CAS RN: 2309448-68-6
M. Wt: 226.15
InChI Key: PZZJDQCRUKOESW-UHFFFAOYSA-N
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Description

“2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride” is a chemical compound that is used for proteomics research . It is also referred to as a useful research chemical .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H15N3 . The molecular weight is 153.22 . The InChI string is 1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string is CN1C(C)=C(C(C)N)C(C)=N1 .

Scientific Research Applications

4-Methylpyrazole in Treatment of Intoxications

  • Treatment of Methanol and Ethylene Glycol Poisoning: 4-Methylpyrazole (4-MP) has been studied as a potential antidote for methanol and ethylene glycol poisoning due to its ability to inhibit alcohol dehydrogenase. Studies have shown its effectiveness in treating intoxications when administered early, significantly decreasing the metabolic consequences of poisoning without the need for hemodialysis in some cases (Baud et al., 1986), (Harry et al., 1998).

Safety and Pharmacokinetics

  • Safety in Human Subjects: A placebo-controlled study investigated the safety of single, ascending doses of 4-MP in healthy volunteers, finding that doses up to 20 mg/kg were tolerated without significant side-effects. This supports the potential use of 4-MP in clinical settings for specific treatments (Jacobsen et al., 1988).

Interaction with Alcohol Metabolism

  • Effect on Ethanol Metabolism: The interaction of 4-MP with ethanol metabolism was explored, revealing that 4-MP can decrease the ethanol elimination rate, suggesting a potential role in studies of alcohol intoxication and metabolism. This insight might be relevant for understanding the metabolism of similar compounds and their interaction with alcohol (Sarkola et al., 2002).

properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9)7(2)11(3)10-6;;/h4-5,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZJDQCRUKOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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